![molecular formula C11H20N2O3 B8045960 racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8045960.png)
racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate is a complex organic compound with interesting chemical properties. This compound belongs to the class of heterocyclic compounds, featuring a bicyclic structure with nitrogen and oxygen atoms in its ring system. Its unique stereochemistry and chemical structure make it a valuable subject in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step process that involves the cyclization of a suitable precursor. Typical synthesis begins with the preparation of a key intermediate through a series of condensation and cyclization reactions. The final compound is obtained by carefully controlling the reaction conditions, including temperature, pH, and the presence of specific catalysts. These reactions often require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate is scaled up using batch or continuous flow processes. Large-scale production involves the use of high-pressure reactors and advanced purification techniques such as column chromatography and crystallization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:
Reduction: : The removal of oxygen or the addition of hydrogen to convert it into more reduced forms.
Substitution: : Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
The compound commonly reacts with reagents such as:
Hydrogen peroxide: : For oxidation reactions.
Sodium borohydride: : For reduction reactions.
Organolithium compounds: : For nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be tailored for specific applications in research and industry.
Aplicaciones Científicas De Investigación
Racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate finds applications in several scientific domains:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activities and interactions with biomolecules.
Medicine: : Explored for its therapeutic properties, particularly in the development of new drugs.
Industry: : Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. Its bicyclic structure allows it to bind selectively to certain enzymes or receptors, modulating their activity. This binding can influence biochemical pathways, leading to desired biological outcomes.
Comparación Con Compuestos Similares
Similar compounds include other diazabicyclo[3.3.1]nonane derivatives with variations in their functional groups and stereochemistry. These compounds share some chemical properties but differ in their specific reactivity and applications. Racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate stands out due to its unique combination of structural features, making it particularly valuable in targeted research and industrial applications.
By providing a comprehensive overview of this compound, we can appreciate its significance and potential in various fields.
Propiedades
IUPAC Name |
tert-butyl (1S,5R)-3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-8-4-12-5-9(13)7-15-6-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCXRAVDLYHIJE-DTORHVGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CNCC1COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CNC[C@H]1COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
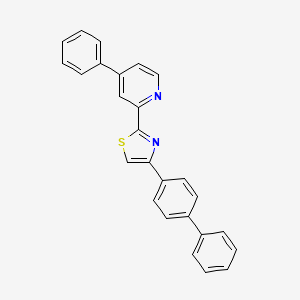
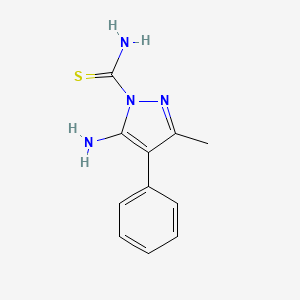
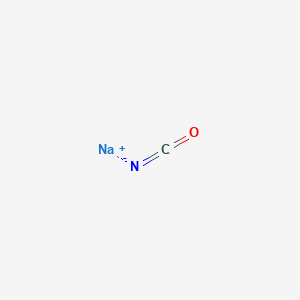
![(3'aR,4S)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B8045935.png)
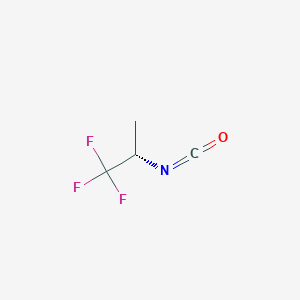
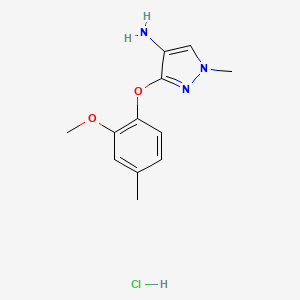
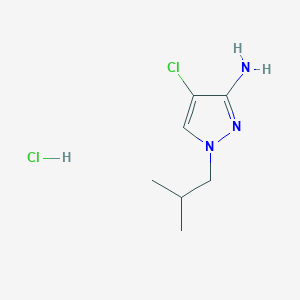
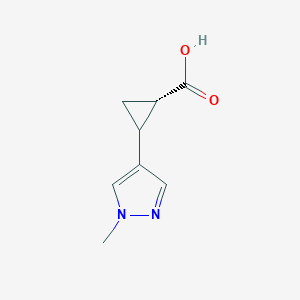
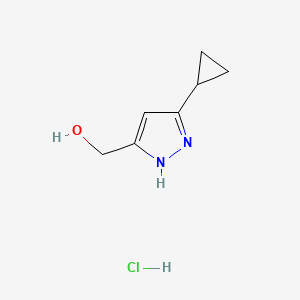
![(1S,5R)-3-thia-9-azabicyclo[3.3.1]nonan-7-one;hydrochloride](/img/structure/B8045964.png)



![3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B8046004.png)
